2-Methylpyrrolidine-1-sulfonyl chloride
Overview
Description
2-Methylpyrrolidine-1-sulfonyl chloride is an organic compound with the molecular formula C5H10ClNO2S. It is a sulfonyl chloride derivative of 2-methylpyrrolidine, which is a five-membered nitrogen-containing heterocycle. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpyrrolidine-1-sulfonyl chloride can be synthesized through the reaction of 2-methylpyrrolidine with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition or side reactions. The general reaction scheme is as follows:
2-Methylpyrrolidine+Chlorosulfonic Acid→2-Methylpyrrolidine-1-sulfonyl Chloride+Hydrochloric Acid
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The process ensures high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyrrolidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylpyrrolidine-1-sulfonic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form sulfonamides.
Alcohols: Requires a base such as pyridine to form sulfonate esters.
Thiols: Reacts in the presence of a base to form sulfonothioates.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
2-Methylpyrrolidine-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-methylpyrrolidine-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl group is highly electrophilic, making it reactive towards nucleophilic attack. This reactivity is exploited in synthetic chemistry to introduce the sulfonyl group into target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
2-Methylpyrrolidine-1-sulfonic Acid: The hydrolysis product of 2-methylpyrrolidine-1-sulfonyl chloride.
2-Methylpyrrolidine-1-sulfonamide: Formed from the reaction with amines.
2-Methylpyrrolidine-1-sulfonate Ester: Formed from the reaction with alcohols.
Uniqueness: this compound is unique due to its high reactivity and versatility in forming various sulfonyl derivatives. Its ability to introduce the sulfonyl group into different molecules makes it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
2-methylpyrrolidine-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2S/c1-5-3-2-4-7(5)10(6,8)9/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUTVEHZDSNVHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.